2-Chlorobenzoic acid, 4-nitrophenyl ester
Overview
Description
2-Chlorobenzoic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C₁₃H₈ClNO₄ and a molecular weight of 277.66 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the 2-position and a nitrophenyl ester group at the 4-position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzoic acid, 4-nitrophenyl ester typically involves the esterification of 2-chlorobenzoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Sometimes a catalyst like 4-dimethylaminopyridine (DMAP) is used to increase the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzoic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products
Nucleophilic Substitution: Corresponding amides or esters.
Reduction: 2-Chlorobenzoic acid, 4-aminophenyl ester.
Hydrolysis: 2-Chlorobenzoic acid and 4-nitrophenol.
Scientific Research Applications
2-Chlorobenzoic acid, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of various esters and amides.
Biology: Employed in the study of enzyme kinetics and mechanisms, especially in the context of esterases and amidases.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chlorobenzoic acid, 4-nitrophenyl ester involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The ester group is particularly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid, 4-methylphenyl ester: Similar structure but with a methyl group instead of a nitro group.
2-Chlorobenzoic acid, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.
2-Chlorobenzoic acid, 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
2-Chlorobenzoic acid, 4-nitrophenyl ester is unique due to the presence of both a chlorine atom and a nitrophenyl ester group, which confer distinct reactivity and properties. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its analogs with different substituents.
Properties
IUPAC Name |
(4-nitrophenyl) 2-chlorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQCUKYZFNQYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.